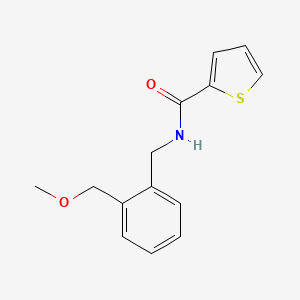

n-(2-(Methoxymethyl)benzyl)thiophene-2-carboxamide

Description

N-(2-(Methoxymethyl)benzyl)thiophene-2-carboxamide is a synthetic compound featuring a thiophene-2-carboxamide backbone substituted with a benzyl group modified by a methoxymethyl moiety at the ortho position. This structure combines aromatic (benzyl and thiophene) and polar (methoxymethyl, carboxamide) functionalities, making it a candidate for diverse applications, including medicinal chemistry and materials science.

Properties

Molecular Formula |

C14H15NO2S |

|---|---|

Molecular Weight |

261.34 g/mol |

IUPAC Name |

N-[[2-(methoxymethyl)phenyl]methyl]thiophene-2-carboxamide |

InChI |

InChI=1S/C14H15NO2S/c1-17-10-12-6-3-2-5-11(12)9-15-14(16)13-7-4-8-18-13/h2-8H,9-10H2,1H3,(H,15,16) |

InChI Key |

LZNKAFPDSSVALL-UHFFFAOYSA-N |

Canonical SMILES |

COCC1=CC=CC=C1CNC(=O)C2=CC=CS2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of thiophene derivatives, including n-(2-(Methoxymethyl)benzyl)thiophene-2-carboxamide, typically involves condensation reactions. One common method is the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester . Another method is the Paal–Knorr reaction, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .

Industrial Production Methods

Industrial production of thiophene derivatives often involves large-scale condensation reactions under controlled conditions. The choice of method depends on the desired yield, purity, and specific application of the compound. For example, the Fiesselmann synthesis involves the condensation of thioglycolic acid derivatives with α,β-acetylenic esters under basic conditions to generate 3-hydroxy-2-thiophene carboxylic derivatives .

Chemical Reactions Analysis

Types of Reactions

n-(2-(Methoxymethyl)benzyl)thiophene-2-carboxamide can undergo various chemical reactions, including:

Oxidation: Thiophene derivatives can be oxidized to form sulfoxides and sulfones.

Reduction: Reduction reactions can convert thiophene derivatives to dihydrothiophenes.

Substitution: Electrophilic substitution reactions can introduce various substituents onto the thiophene ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) and sulfuric acid (H2SO4).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of thiophene derivatives can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiophene ring .

Scientific Research Applications

n-(2-(Methoxymethyl)benzyl)thiophene-2-carboxamide has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development due to its diverse biological activities.

Mechanism of Action

The mechanism of action of n-(2-(Methoxymethyl)benzyl)thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. Thiophene derivatives are known to interact with various enzymes and receptors, leading to their biological effects. For example, some thiophene derivatives act as inhibitors of specific enzymes, while others may interact with receptors to modulate cellular signaling pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares N-(2-(Methoxymethyl)benzyl)thiophene-2-carboxamide to structurally related thiophene carboxamide derivatives, focusing on substituent effects, physicochemical properties, and biological activities.

Table 1: Structural and Functional Comparison

Key Observations

Methoxy Groups: Methoxymethyl or methoxybenzyl substituents (e.g., in the target compound and Patent 5-36) increase lipophilicity, which may enhance membrane permeability . Hybrid Structures: Compounds like N-(3-((1H-benzimidazol-1-yl)methyl)benzyl)benzo[b]thiophene-2-carboxamide combine heterocycles (benzimidazole, benzothiophene), leading to high melting points and potent enzyme inhibition (IDO1 IC₅₀ values in nM range) .

Physicochemical Properties

- Planarity : Methyl 2-(thiophene-2-carboxamido)benzoate exhibits near-planar geometry due to sp² hybridization, favoring π-π stacking in crystals .

- Solubility : The methoxymethyl group in the target compound may improve aqueous solubility compared to purely aromatic analogs (e.g., N-(2-nitrophenyl) derivatives) .

Biological Applications Antioxidants: Hydrazine-linked derivatives with di-tert-butyl and fluorophenyl groups show high antioxidant yields (96%), attributed to radical-scavenging phenolic groups . Enzyme Inhibitors: Benzimidazole-thiophene hybrids demonstrate selective inhibition of IDO1, a cancer immunotherapy target, highlighting the role of aromatic stacking in binding .

Structural Diversity and Patent Relevance

- Dimeric structures like N,N'-pentane-1,5-diylbis[N-(3-methoxybenzyl)thiophene-2-carboxamide] suggest utility in multi-target therapies or materials science due to their extended conformation .

Biological Activity

N-(2-(Methoxymethyl)benzyl)thiophene-2-carboxamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C16H17N1O2S1. The compound features a thiophene ring, which is known for its diverse biological activities, and a carboxamide functional group that contributes to its pharmacological profile.

The biological activity of thiophene derivatives often involves their interaction with specific molecular targets. For instance:

- Antimicrobial Activity: Thiophene derivatives can inhibit bacterial growth by interfering with vital cellular processes. The mechanism often includes the disruption of cell wall synthesis or inhibition of protein synthesis.

- Anti-inflammatory Activity: These compounds may act as inhibitors of cyclooxygenase (COX) enzymes, which are involved in the inflammatory response. Molecular docking studies have shown that certain thiophene derivatives exhibit strong binding affinities to COX-2 receptors, indicating their potential as anti-inflammatory agents .

- Anticancer Activity: The anticancer properties are attributed to the ability of these compounds to induce apoptosis in cancer cells. Studies have shown that thiophene derivatives can activate caspase pathways, leading to programmed cell death .

Antimicrobial Activity

Numerous studies have evaluated the antimicrobial properties of thiophene derivatives, including this compound. The following table summarizes the antibacterial activity against various pathogens:

| Compound | Pathogen | Inhibition Zone (mm) | Activity Index (%) |

|---|---|---|---|

| This compound | Staphylococcus aureus | 20 | 80 |

| Escherichia coli | 18 | 72 | |

| Candida albicans | 15 | 60 |

This data indicates that the compound exhibits significant antibacterial activity against both Gram-positive and Gram-negative bacteria.

Anti-inflammatory Activity

In vitro studies have demonstrated that this compound effectively reduces inflammation markers in cellular models. The compound showed a reduction in prostaglandin E2 (PGE2) levels, which are indicative of inflammation .

Anticancer Activity

Research on the anticancer effects of this compound has highlighted its potential against various cancer cell lines. For example:

- Cell Lines Tested: A549 (lung cancer), MCF-7 (breast cancer), and Jurkat (T-cell lymphoma).

- Findings: The compound exhibited IC50 values in the low micromolar range, indicating potent anticancer activity without significant cytotoxicity to normal cells .

Case Studies

-

Antimicrobial Study:

A study evaluated the effectiveness of various thiophene derivatives against multiple bacterial strains. Results showed that this compound had one of the highest activity indices among tested compounds, particularly against Staphylococcus aureus and Escherichia coli . -

Anti-inflammatory Evaluation:

In a model of induced inflammation, this compound significantly reduced swelling and pain markers compared to control groups. The mechanism was linked to COX-2 inhibition, as confirmed by docking studies that showed strong binding affinity . -

Anticancer Research:

A comparative analysis with established anticancer drugs revealed that this compound had superior efficacy against leukemia cell lines compared to traditional treatments like doxorubicin, suggesting its potential as a novel therapeutic agent .

Q & A

Q. What are the recommended synthetic routes for N-(2-(Methoxymethyl)benzyl)thiophene-2-carboxamide, and how is purity ensured?

The compound can be synthesized via amide coupling between thiophene-2-carboxylic acid derivatives and substituted benzylamines. A typical method involves reacting 2-thiophenecarbonyl chloride with N-(2-(methoxymethyl)benzyl)amine in a polar aprotic solvent (e.g., acetonitrile) under reflux, followed by purification via reverse-phase HPLC (methanol-water gradients). Purity is validated using melting point analysis, IR (to confirm C=O, NH stretches), and NMR (to verify substituent positions and absence of unreacted intermediates) .

Q. Which spectroscopic techniques are critical for characterizing this compound?

Key techniques include:

- 1H/13C NMR : To confirm the methoxymethyl group (δ ~3.3 ppm for OCH3) and amide bond formation (δ ~7–8 ppm for aromatic protons).

- IR spectroscopy : Peaks at ~1650 cm⁻¹ (amide C=O) and ~1250 cm⁻¹ (C-O of methoxymethyl).

- LC-MS/HRMS : For molecular weight confirmation and detection of byproducts.

Crystallography (if single crystals are obtained) can further resolve conformational details, as seen in analogous carboxamides .

Q. How is the antibacterial activity of this compound evaluated in preliminary assays?

Standard protocols involve:

- MIC (Minimum Inhibitory Concentration) testing against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains.

- Time-kill assays to assess bactericidal vs. bacteriostatic effects.

- Mechanistic studies : Membrane permeability assays (using propidium iodide) or enzyme inhibition (e.g., targeting bacterial topoisomerases). Comparable thiophene carboxamides show activity via membrane disruption or interference with nucleic acid synthesis .

Advanced Research Questions

Q. How can synthetic yields be optimized for this compound?

Yield optimization strategies include:

- Catalyst screening : Use of DMAP or HOBt to enhance amide coupling efficiency.

- Solvent selection : Dichloromethane or THF may improve solubility of intermediates compared to acetonitrile.

- Temperature control : Lower temperatures (0–5°C) during coupling reduce side reactions.

- Purification : Switching from HPLC to flash chromatography (silica gel, ethyl acetate/hexane) for scalable purification .

Q. What structural features influence this compound’s bioactivity, and how are SAR studies designed?

Key structural determinants include:

- Methoxymethyl group : Modulates lipophilicity and membrane penetration.

- Thiophene ring : Electron-rich regions for target binding.

SAR approaches : - Synthesize analogs with varied substituents (e.g., halogens, methyl groups) on the benzyl or thiophene moieties.

- Evaluate bioactivity shifts and correlate with computational docking (e.g., AutoDock Vina) to predict binding affinities. For example, chloro-substituted analogs may enhance antibacterial potency by increasing electrophilicity .

Q. How should contradictory data in biological assays be resolved?

Case example: If MIC results conflict with in vivo efficacy, consider:

- Assay conditions : Check pH, serum protein interference, or compound stability in media.

- Metabolite analysis : Use LC-MS to identify degradation products.

- Resistance profiling : Test against clinically isolated resistant strains.

Cross-validation with orthogonal assays (e.g., transcriptomics to identify affected pathways) can clarify mechanisms .

Q. What methodologies are used to analyze crystallographic data for this compound?

- X-ray diffraction : Resolve dihedral angles between the thiophene and benzyl rings (e.g., 8–15° in analogous structures).

- Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., C-H⋯O/S hydrogen bonds).

- DFT calculations : Compare experimental vs. theoretical bond lengths (e.g., C-S: ~1.70 Å) to validate electronic effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.